2,6-Di-(boc-amino)pyridine
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Overview
Description
2,6-Di-(boc-amino)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and has two boc-amino groups attached to the 2 and 6 positions of the pyridine ring. The boc-amino group is a protecting group used in organic synthesis to prevent unwanted reactions during chemical reactions.
Scientific Research Applications
Synthesis and Coordination Chemistry
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been explored for their utility in coordination chemistry, offering alternatives to terpyridines. These derivatives are noted for their applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Spectroscopic Properties
Research on 4-(Boc-amino) pyridine has provided insights into its molecular structure through computational studies, including vibrational frequencies and nuclear magnetic resonance (NMR) chemical shift values. These studies have implications for understanding the electronic and spectroscopic behavior of similar compounds (Vural, 2015).
Optical Properties
Investigations into trisheterocyclic systems with electron-donating amino groups have highlighted the influence of these groups on the thermal, redox, and UV–Vis absorption and emission properties. This research provides a basis for developing more efficient emitters and understanding the effects of protonation and viscosity on emission properties, which could have implications for the design of new optical materials (Palion-Gazda et al., 2019).
Organometallic Complexes
A focus on organometallic compounds of amino derivatives of pyridine has revealed their potential in forming complexes with unique structural and reactivity features. These studies have contributed to understanding the coordination behavior of such ligands and their applications in creating novel organometallic polymers and complexes (Sadimenko, 2011).
Nonlinear Optical (NLO) Properties
The NLO properties of 3-amino-4-(Boc-amino)pyridine have been evaluated, revealing its potential as a material for nonlinear optical applications. This research underscores the importance of understanding the electronic structure and NLO behavior of such compounds for their use in optical technologies (Vural et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2,6-Di-(boc-amino)pyridine is the amino functions in organic compounds . The compound plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .
Mode of Action
2,6-Di-(boc-amino)pyridine interacts with its targets through a process known as Boc-protection . This process involves the conversion of an amino function to tert-butyl carbamate, resulting in what is known as a Boc-derivative . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by 2,6-Di-(boc-amino)pyridine involve the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Result of Action
The molecular and cellular effects of 2,6-Di-(boc-amino)pyridine’s action are primarily related to the protection of amino functions in organic compounds . The compound facilitates the synthesis of multifunctional targets by protecting amino functions, thereby preventing unwanted reactions .
Action Environment
The action, efficacy, and stability of 2,6-Di-(boc-amino)pyridine can be influenced by various environmental factors. For instance, the Boc-protection process can be conducted under either aqueous or anhydrous conditions . Furthermore, the stability of the Boc group varies depending on the pH and temperature of the environment .
properties
IUPAC Name |
tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-14(2,3)21-12(19)17-10-8-7-9-11(16-10)18-13(20)22-15(4,5)6/h7-9H,1-6H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPCQNKHMFGPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-(boc-amino)pyridine |
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